2,2'-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of benzodioxaborole groups attached to a dihexyl-substituted phenylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxaborole groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) involves its interaction with specific molecular targets and pathways. The benzodioxaborole groups can form stable complexes with various biomolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene
Uniqueness
Compared to similar compounds, 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is unique due to its specific structural arrangement and the presence of benzodioxaborole groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research .
Properties
CAS No. |
870480-82-3 |
---|---|
Molecular Formula |
C30H36B2O4 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
2-[4-(1,3,2-benzodioxaborol-2-yl)-2,5-dihexylphenyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C30H36B2O4/c1-3-5-7-9-15-23-21-26(32-35-29-19-13-14-20-30(29)36-32)24(16-10-8-6-4-2)22-25(23)31-33-27-17-11-12-18-28(27)34-31/h11-14,17-22H,3-10,15-16H2,1-2H3 |
InChI Key |
AFRZORHHRWTQJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(=C(C=C3CCCCCC)B4OC5=CC=CC=C5O4)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.